CID 163335647
Description
CID 163335647 is a unique compound registered in PubChem, a comprehensive chemical database managed by the National Institutes of Health (NIH). For instance, highlights the use of GC-MS and mass spectrometry to characterize compounds, suggesting that similar analytical methods would apply to this compound . The exact mass and collision cross-section (CCS) data, as referenced in , are critical for its identification and differentiation from analogs .
Properties
InChI |
InChI=1S/C69H6O12/c70-55(71)67(56(72)73)61-45-19-8-2-1-3-10-5(8)14-25-21(10)43-23-12(3)13-4(1)11-6-9(2)20(19)46-30-15(6)26-22(11)44-24(13)36-35(23)53-41-33-18-7-16-27(51(61)37(29(14)45)39-31(16)47(33)63(49(25)39)65(43,53)68(63,57(74)75)58(76)77)28-17(7)32-40(38(30)52(28)62(46,61)67)50(26)64-48(32)34(18)42(41)54(36)66(44,64)69(64,59(78)79)60(80)81/h(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSCOAVJOCHLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C8C2=C9C1=C3C2=C4C3=C4C5=C5C6=C6C7=C7C%10=C8C8=C9C9=C1C1=C2C2%11C3(C2(C(=O)O)C(=O)O)C2=C4C3=C5C45C6(C7=C6C7=C4C3=C3C2=C2C%11=C1C1=C9C49C8(C%10=C6C6=C7C3=C2C1=C64)C9(C(=O)O)C(=O)O)C5(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H6O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 163335647, comparisons are drawn with structurally or functionally related compounds. The following table summarizes key parameters for hypothetical analogs based on methodologies from the evidence:
Structural Similarities and Differences
- Backbone Complexity: Unlike taurocholic acid (a bile acid derivative with a steroid backbone), this compound may belong to a distinct class, such as terpenoids or alkaloids, based on its hypothetical fragmentation patterns in mass spectrometry (see for CID-based structural analysis) .
- Functional Group Diversity: Oscillatoxin D (CID 101283546) contains lactone rings, while betulin (CID 72326) is a triterpenoid with hydroxyl groups. This compound’s functional groups would determine its reactivity and solubility, akin to ’s emphasis on structural comparisons for safety assessments .
Pharmacological and Industrial Relevance
- Therapeutic Potential: If this compound shares structural motifs with betulin (CID 72326), it might exhibit antiviral or anti-inflammatory properties . However, its exact pharmacological profile remains uncharacterized.
- Analytical Challenges : As with oscillatoxin derivatives (), this compound’s detection in environmental or biological samples would require advanced techniques like high-resolution mass spectrometry (HRMS) or collision-induced dissociation (CID) .
Q & A
Q. How to validate computational models predicting this compound's biochemical behavior?
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